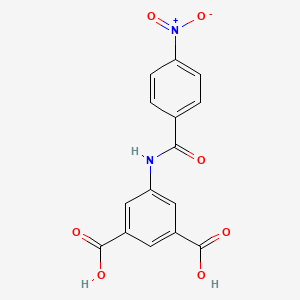
4-(2,2-dimethylcyclobutyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethylcyclobutyl)aniline hydrochloride is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclobutyl group at the para position. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride typically involves the following steps:
Formation of 2,2-dimethylcyclobutyl bromide: This is achieved by the bromination of 2,2-dimethylcyclobutane using bromine in the presence of a catalyst such as iron or aluminum bromide.
Nucleophilic substitution reaction: The 2,2-dimethylcyclobutyl bromide is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(2,2-dimethylcyclobutyl)aniline.
Formation of hydrochloride salt: Finally, the 4-(2,2-dimethylcyclobutyl)aniline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethylcyclobutyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinones, nitro compounds.
Reduction: Amines, reduced derivatives.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
4-(2,2-dimethylcyclobutyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylaniline: Similar structure with a tert-butyl group instead of a 2,2-dimethylcyclobutyl group.
4-isopropylaniline: Contains an isopropyl group at the para position.
4-cyclohexylaniline: Features a cyclohexyl group at the para position.
Uniqueness
4-(2,2-dimethylcyclobutyl)aniline hydrochloride is unique due to the presence of the 2,2-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
2680533-62-2 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



